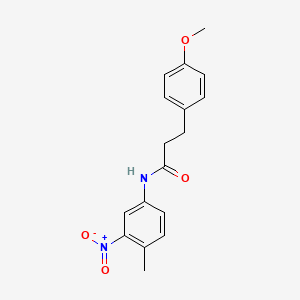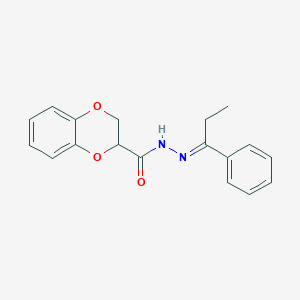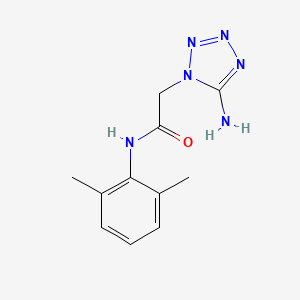![molecular formula C19H20N2O2 B5715869 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5715869.png)
3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone, also known as IQ-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its ability to modulate the activity of certain proteins, making it a useful tool for investigating various biological processes. In
Wirkmechanismus
The mechanism of action of 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone involves its ability to bind to and modulate the activity of certain proteins, including the Wnt signaling pathway. This pathway plays a critical role in cell growth and differentiation, and dysregulation of this pathway has been implicated in several diseases, including cancer. By modulating the activity of this pathway, this compound can inhibit the growth of cancer cells and promote the differentiation of stem cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific proteins and pathways that it interacts with. In general, this compound has been shown to inhibit the growth of cancer cells, promote the differentiation of stem cells, and modulate the activity of immune cells. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone is its ability to selectively modulate the activity of certain proteins, making it a useful tool for investigating specific biological processes. Additionally, this compound is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, one limitation of this compound is its potential toxicity, particularly at high concentrations. Additionally, the effects of this compound can be context-dependent, meaning that its effects may vary depending on the specific cell type or biological process being studied.
Zukünftige Richtungen
There are several future directions for research on 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone, including its potential applications in regenerative medicine and disease treatment. Additionally, further investigation into the mechanisms of action of this compound could lead to the development of more targeted therapies for cancer and other diseases. Finally, the development of more potent and selective analogs of this compound could further enhance its usefulness as a tool for scientific research.
Synthesemethoden
The synthesis of 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone involves several steps, beginning with the reaction of 2-isopropylphenol with epichlorohydrin to form 2-(2-isopropylphenoxy)propanol. This intermediate is then reacted with 2-aminobenzonitrile to form the final product, this compound. The synthesis of this compound has been optimized over the years to improve yield and reduce the number of steps required, making it a more accessible compound for scientific research.
Wissenschaftliche Forschungsanwendungen
3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone has been used in a variety of scientific research applications, including cancer research, neuroscience, and immunology. One of the most significant applications of this compound is in cancer research, where it has been shown to inhibit the activity of certain cancer-promoting proteins, leading to decreased tumor growth. In neuroscience, this compound has been used to investigate the role of certain proteins in the development and function of the nervous system. Additionally, this compound has been used in immunology research to study the function of immune cells and their response to various stimuli.
Eigenschaften
IUPAC Name |
3-[2-(2-propan-2-ylphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14(2)15-7-4-6-10-18(15)23-12-11-21-13-20-17-9-5-3-8-16(17)19(21)22/h3-10,13-14H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDPLVMLCYXBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-isopropylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5715807.png)




![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B5715835.png)

![4-bromo-N-[(2-methyl-1H-benzimidazol-1-yl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5715846.png)

![3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5715867.png)


